Carbonic Anhydrase-Catalyzed Hydration
In bovine erythrocyte carbonic anhydrase-catalyzed hydration studies, methyl pyruvate exhibits a substantially higher catalytic turnover number (k₂) than ethyl pyruvate, despite a larger Michaelis constant (Kₘ). At pH 7.85, the k₂ for methyl pyruvate is 53,000 min⁻¹, which is 1.56-fold greater than the 34,000 min⁻¹ observed for ethyl pyruvate [1].
| Evidence Dimension | Enzymatic turnover number (k₂) |
|---|---|
| Target Compound Data | 53,000 min⁻¹ (at pH 7.85) |
| Comparator Or Baseline | Ethyl pyruvate: 34,000 min⁻¹ (at pH 7.85) |
| Quantified Difference | 1.56-fold higher k₂ for methyl pyruvate |
| Conditions | Bovine carbonic anhydrase, 2,2-diethylmalonate buffers, 5.0 °C, spectrophotometric method. |
Why This Matters
For biocatalytic processes or mechanistic studies involving carbonic anhydrase, methyl pyruvate offers a 56% faster catalytic throughput, directly impacting reaction efficiency and experimental design.
- [1] Pocker, Y., & Watamori, N. (1974). Alpha-keto esters as substrates of erythrocyte carbonic anhydrase. Kinetic studies of enzyme-catalyzed hydration of methyl and ethyl pyruvate. Biochemistry, 13(7), 1411–1416. View Source
